4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound 4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound ID: K402-0709) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 400.48 g/mol and the formula C₂₃H₂₄N₆O . Its structure features:
- A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for diverse biological activities, including kinase inhibition and receptor modulation.
- A 4-(4-methoxyphenyl)piperazine moiety at the 4-position, which may enhance receptor binding through hydrogen bonding or π-π interactions.
This compound’s physicochemical properties, such as a polar surface area of 48.665 Ų and moderate lipophilicity, suggest balanced solubility and absorption characteristics.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-4-3-5-19(14-17)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-6-8-20(30-2)9-7-18/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFPQKRKFSUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolo[3,4-d]pyrimidine core with piperazine and methoxyphenyl substituents. The molecular formula is with a molecular weight of 396.48 g/mol. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines, including this compound. It has been shown to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Research indicates that the compound can cause G2/M phase arrest in cancer cell lines, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspases has been observed, suggesting that the compound triggers programmed cell death in malignant cells.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. A study evaluating its efficacy against Mycobacterium tuberculosis demonstrated significant inhibitory effects:
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent anti-tubercular activity compared to standard drugs .
Neuropharmacological Effects
The piperazine moiety contributes to the neuropharmacological profile of the compound. It has been studied for its effects on:
- Anxiolytic Activity : In animal models, the compound has shown promise in reducing anxiety-like behaviors.
- Antidepressant Effects : Preliminary data suggest modulation of serotonergic pathways that may lead to antidepressant-like effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class. Below are key findings:
Scientific Research Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as an antitumor agent . A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in MCF-7 breast cancer cells, suggesting that modifications to the pyrazolo-pyrimidine scaffold could enhance therapeutic efficacy .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | MCF-7 | TBD | Induces apoptosis via tubulin depolymerization |
Neurological Research
Another promising application of this compound lies in neurological research , particularly in the context of neuropharmacology. The piperazine moiety is known for its affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating disorders such as anxiety and depression. Studies have indicated that similar compounds can modulate serotonin receptor activity, leading to anxiolytic effects .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo-pyrimidine derivatives. The compound's structure may allow it to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in pathogens. Preliminary studies indicate that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazolo-pyrimidine derivatives, including the compound . The study found that these compounds exhibited potent cytotoxicity against various cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics. The mechanism was attributed to their ability to bind to tubulin, thereby preventing cell division .
Case Study 2: Neurological Effects
A pharmacological evaluation was conducted on a related piperazine derivative, revealing its potential as an antidepressant. The study utilized animal models to assess behavioral changes following administration of the compound, demonstrating significant improvements in depressive-like symptoms compared to control groups. This supports the hypothesis that modifications to the piperazine structure can enhance neuroactive properties .
Comparison with Similar Compounds
Structural Analogs with Modified Piperazine Substituents
1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences :
- The piperazine substituent is 2-methylphenyl (ortho-methyl) instead of 4-methoxyphenyl (para-methoxy).
- The pyrazole group is 4-methylbenzyl vs. m-tolyl .
- The benzyl group increases molecular weight and lipophilicity, possibly affecting pharmacokinetics .
4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences :
- Piperazine is substituted with a benzhydryl (diphenylmethyl) group.
- Implications :
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences :
- Dual methoxy groups: 4-methoxyphenyl on pyrazole and 3-methoxyphenyl on piperazine.
- Implications :
Analogs with Halogenated Substituents
1-(4-Chlorobenzyl)-4-[4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences: 4-Chlorobenzyl on pyrazole and 4-chlorophenoxyethyl on piperazine.
- Such compounds are often explored in oncology or infectious diseases due to improved target engagement .
Pyrazolo[3,4-d]pyrimidines with Antitumor Activity
4-[2-(4-Fluorobenzylidene)hydrazinyl]-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6d)
- Key Differences :
- A benzylidenehydrazinyl side chain replaces the piperazine moiety.
- Implications :
Precursor and Intermediate Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences :
- Chlorine atoms at positions 4 and 6, with a methyl group at position 1.
- Implications :
- Serves as a versatile intermediate for synthesizing disubstituted derivatives. The chloromethyl group enables further functionalization, such as nucleophilic substitution or cross-coupling reactions .
Q & A
Basic: What are the key synthetic routes for this compound?
Answer:
The synthesis involves three critical steps:
Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors under acidic or basic conditions (e.g., HCl/ethanol) .
Piperazine Introduction : Nucleophilic substitution at the pyrimidine C4 position using 4-(4-methoxyphenyl)piperazine under reflux in dry acetonitrile .
Functionalization : Substitution reactions (e.g., alkylation or aryloxy coupling) at the pyrazole N1 position using m-tolyl halides .
Optimization : High-throughput screening of catalysts (e.g., Pd/C for hydrogenation) and solvent systems (DMF vs. acetonitrile) improves yield (>75%) and purity (>95%) .
Basic: How is structural confirmation performed for this compound?
Answer:
- 1H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from m-tolyl at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identifies functional groups (C-O stretch of methoxy at ~1250 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 469.5 [M+H]⁺) .
Advanced: What strategies resolve low yields in piperazine coupling reactions?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalytic Additives : Add KI or tetrabutylammonium bromide to facilitate SNAr reactions .
- Temperature Control : Reflux at 80–100°C for 12–24 hours ensures completion .
- By-product Mitigation : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling .
Advanced: How are computational methods used to predict biological targets?
Answer:
- Molecular Docking : Simulate binding to kinases (e.g., S6K1) using AutoDock Vina; prioritize residues (e.g., ATP-binding pocket interactions) .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
- Validation : Compare with experimental data (e.g., IC50 values from kinase inhibition assays) .
Advanced: How to address contradictions in reported receptor binding affinities?
Answer:
- Standardized Assays : Use radioligand binding (e.g., [³H]-spiperone for serotonin receptors) under controlled pH (7.4) and temperature (25°C) .
- Orthogonal Validation : Confirm results with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Data Normalization : Express affinities as Ki values using Cheng-Prusoff equation to account for assay variability .
Basic: What analytical methods quantify purity in research settings?
Answer:
-
HPLC : Use C18 columns (250 × 4.6 mm), 0.1% TFA/ACN mobile phase, UV detection at 270 nm. Retention time ~7.2 min .
-
Validation Parameters :
Parameter Value Linearity (R²) >0.999 Precision (%RSD) <2% LOD/LOQ 0.1 µg/mL, 0.3 µg/mL
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP (target <3) .
- Metabolic Stability : Incubate with liver microsomes; modify labile sites (e.g., replace methoxy with CF₃) .
- Bioavailability : Formulate as nanocrystals or use PEGylation to enhance solubility (>50 µg/mL in PBS) .
Basic: What are the compound’s key structural analogs and their activities?
Answer:
Advanced: How to design experiments for SAR studies?
Answer:
- Library Synthesis : Vary substituents at pyrazole N1 (e.g., aryl, alkyl) and pyrimidine C4 (e.g., piperazine, morpholine) .
- Biological Testing :
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .
Basic: What safety precautions are required during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
